molecular formula C11H14N2S B5880442 N-benzyl-N'-cyclopropylthiourea

N-benzyl-N'-cyclopropylthiourea

Cat. No. B5880442
M. Wt: 206.31 g/mol
InChI Key: BCEMOGACJOBABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCPT is a white crystalline powder that belongs to the class of thiourea derivatives. It was first synthesized in 1979 by K. W. Bentley and colleagues, and its inhibitory properties were discovered later in 1989 by C. S. Creveling and colleagues. Since then, BCPT has been extensively studied for its potential uses in various fields of research.

Mechanism of Action

The mechanism of action of BCPT involves the formation of a covalent bond between the thiourea group of BCPT and the heme group of cytochrome P450 enzymes. This covalent bond leads to the irreversible inhibition of cytochrome P450 enzymes, which results in the accumulation of drugs and xenobiotics in the body. The inhibition of cytochrome P450 enzymes by BCPT has been shown to be selective for certain isoforms of cytochrome P450 enzymes, which makes it a useful tool for studying the metabolism of specific drugs and xenobiotics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BCPT are mainly related to its inhibitory properties on cytochrome P450 enzymes. BCPT has been shown to increase the bioavailability and decrease the clearance of drugs and xenobiotics, which can lead to altered pharmacokinetics and pharmacodynamics of these compounds. BCPT has also been shown to induce the expression of certain drug-metabolizing enzymes, such as UDP-glucuronosyltransferases and glutathione S-transferases, which can affect the metabolism and elimination of drugs and xenobiotics.

Advantages and Limitations for Lab Experiments

The advantages of using BCPT in lab experiments include its potency and selectivity for certain isoforms of cytochrome P450 enzymes, which makes it a useful tool for studying the metabolism of specific drugs and xenobiotics. BCPT also has a relatively low toxicity and is easy to synthesize and purify. However, the use of BCPT in lab experiments also has some limitations, such as its irreversible inhibition of cytochrome P450 enzymes, which can lead to the accumulation of drugs and xenobiotics in the body. BCPT also has a relatively short half-life and can be rapidly metabolized and eliminated from the body, which can affect the duration and extent of its inhibitory effects.

Future Directions

The future directions for BCPT research include the development of more potent and selective inhibitors of cytochrome P450 enzymes, the identification of new isoforms of cytochrome P450 enzymes that are inhibited by BCPT, and the exploration of other potential uses of BCPT in various fields of research. The use of BCPT in drug development and personalized medicine is also an area of interest, as it can provide valuable insights into the metabolism and elimination of drugs and xenobiotics in different populations and individuals.
In conclusion, BCPT is a potent inhibitor of cytochrome P450 enzymes that has been extensively studied for its potential uses in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BCPT has the potential to provide valuable insights into the metabolism and elimination of drugs and xenobiotics, and its further research is warranted.

Synthesis Methods

The synthesis of BCPT involves the reaction of benzyl isothiocyanate and cyclopropylamine in anhydrous ethanol. The reaction is carried out at room temperature for several hours, and the resulting product is purified by recrystallization from ethanol. The yield of the synthesis method is approximately 80%.

Scientific Research Applications

BCPT has been used in scientific research as a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of a wide range of drugs and xenobiotics in the liver. BCPT has been shown to inhibit the activity of cytochrome P450 enzymes in vitro and in vivo, leading to increased bioavailability and decreased clearance of drugs and xenobiotics. This property of BCPT has been utilized in various fields of research, including pharmacology, toxicology, and drug development.

properties

IUPAC Name

1-benzyl-3-cyclopropylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c14-11(13-10-6-7-10)12-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEMOGACJOBABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-cyclopropylthiourea

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